molecular formula C21H25NO3 B14525687 1-(Heptyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene CAS No. 62736-43-0

1-(Heptyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene

Cat. No.: B14525687
CAS No.: 62736-43-0
M. Wt: 339.4 g/mol
InChI Key: UMFCYOFLXCIXPD-UHFFFAOYSA-N
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Description

1-(Heptyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic ethers It features a heptyloxy group attached to a benzene ring, which is further substituted with a 4-nitrophenyl ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Heptyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene typically involves a multi-step process:

    Formation of the Heptyloxybenzene Intermediate: This can be achieved by reacting heptanol with a suitable benzene derivative under acidic conditions to form the heptyloxybenzene intermediate.

    Introduction of the Ethenyl Group: The intermediate can then undergo a Heck reaction with a 4-nitrophenyl halide to introduce the ethenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Heptyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Reduction: The ethenyl group can be hydrogenated to form the corresponding ethyl derivative.

    Substitution: The heptyloxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Alkyl halides and strong bases such as sodium hydride (NaH) can be used for substitution reactions.

Major Products

    Oxidation: 1-(Heptyloxy)-4-[2-(4-aminophenyl)ethenyl]benzene.

    Reduction: 1-(Heptyloxy)-4-[2-(4-nitrophenylethyl)benzene.

    Substitution: Various alkoxy-substituted derivatives.

Scientific Research Applications

1-(Heptyloxy)-4-[2-

Properties

CAS No.

62736-43-0

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

1-[2-(4-heptoxyphenyl)ethenyl]-4-nitrobenzene

InChI

InChI=1S/C21H25NO3/c1-2-3-4-5-6-17-25-21-15-11-19(12-16-21)8-7-18-9-13-20(14-10-18)22(23)24/h7-16H,2-6,17H2,1H3

InChI Key

UMFCYOFLXCIXPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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